Clorhidrato de AM 92016

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

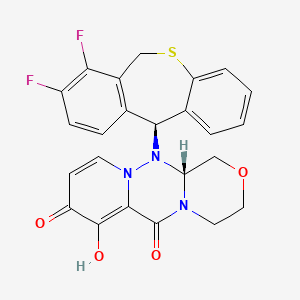

El clorhidrato de AM 92016 es un bloqueador específico de la corriente de potasio rectificador. Retrasa los canales de potasio rectificadores, repolarizando la membrana y restringiendo así la duración de los impulsos nerviosos . Este compuesto se utiliza principalmente en la investigación científica por su capacidad para modular los canales iónicos, particularmente en estudios relacionados con las funciones cardiovascular y neurológica .

Aplicaciones Científicas De Investigación

El clorhidrato de AM 92016 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como herramienta para estudiar el comportamiento e interacciones de los canales iónicos.

Biología: Ayuda a comprender los roles fisiológicos de los canales de potasio en varios tipos de células.

Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de arritmias y otras afecciones cardiovasculares.

Mecanismo De Acción

El clorhidrato de AM 92016 ejerce sus efectos bloqueando los canales de potasio rectificadores. Esta acción retrasa la repolarización de la membrana, restringiendo así la duración de los impulsos nerviosos. Los objetivos moleculares incluyen canales de potasio específicos, y las vías involucradas están principalmente relacionadas con el transporte de iones y la regulación del potencial de membrana .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

AM 92016 Hydrochloride plays a crucial role in biochemical reactions by inhibiting the delayed rectifier potassium current (IK). This inhibition affects the repolarization phase of the action potential in neurons and cardiac cells. The compound interacts with potassium channels, specifically targeting the IK current, which is essential for maintaining the resting membrane potential and shaping the action potential . By blocking these channels, AM 92016 Hydrochloride prolongs the action potential duration, thereby influencing the excitability of cells.

Cellular Effects

AM 92016 Hydrochloride has profound effects on various cell types, particularly neurons and cardiac cells. In neurons, it delays the repolarization phase, leading to prolonged action potentials. This can affect neurotransmitter release and synaptic transmission. In cardiac cells, the compound’s inhibition of IK channels results in extended action potential duration, which can influence heart rate and rhythm . Additionally, AM 92016 Hydrochloride impacts cell signaling pathways, gene expression, and cellular metabolism by altering the ionic balance within cells.

Molecular Mechanism

The molecular mechanism of AM 92016 Hydrochloride involves its binding to the potassium channels, specifically the delayed rectifier potassium current (IK). By binding to these channels, the compound inhibits their activity, preventing the efflux of potassium ions during the repolarization phase of the action potential . This inhibition leads to prolonged action potentials and altered cellular excitability. The compound does not exhibit any β-adrenoceptor blocking activity, making it a selective inhibitor of potassium channels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AM 92016 Hydrochloride have been observed to change over time. The compound is stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that AM 92016 Hydrochloride can have lasting effects on cellular function, particularly in in vitro and in vivo models . These effects include sustained changes in action potential duration and cellular excitability.

Dosage Effects in Animal Models

The effects of AM 92016 Hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits IK channels without causing significant adverse effects. At higher doses, AM 92016 Hydrochloride can induce toxic effects, including arrhythmias and altered cardiovascular function . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating a dose-dependent response.

Metabolic Pathways

AM 92016 Hydrochloride is involved in metabolic pathways related to potassium ion regulation. The compound interacts with enzymes and cofactors that modulate potassium channel activity. By inhibiting IK channels, AM 92016 Hydrochloride affects the metabolic flux of potassium ions, leading to changes in intracellular potassium levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, AM 92016 Hydrochloride is transported and distributed primarily through passive diffusion. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization within cells is influenced by its affinity for potassium channels, leading to its accumulation in regions with high potassium channel activity.

Subcellular Localization

AM 92016 Hydrochloride is primarily localized in the plasma membrane, where it exerts its inhibitory effects on potassium channels. The compound’s activity is influenced by its subcellular localization, as it targets specific compartments or organelles involved in potassium ion regulation . Post-translational modifications and targeting signals may also play a role in directing AM 92016 Hydrochloride to its site of action.

Métodos De Preparación

La síntesis del clorhidrato de AM 92016 implica varios pasos, incluida la reacción de metanosulfonamida con 4-(3-(2-(3,4-diclorofenil)etil)metilamino)-2-hidroxipropoxi)fenil. Las condiciones de reacción suelen implicar el uso de solventes como el dimetilsulfóxido (DMSO) y requieren un control cuidadoso de la temperatura y el pH . Los métodos de producción industrial son similares pero se amplían para acomodar cantidades más grandes, asegurando la alta pureza y consistencia del producto final .

Análisis De Reacciones Químicas

El clorhidrato de AM 92016 sufre varias reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede facilitar mediante agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción pueden involucrar reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.

Comparación Con Compuestos Similares

El clorhidrato de AM 92016 es único en su especificidad para los canales de potasio rectificadores. Los compuestos similares incluyen:

Clorhidrato de amiodarona: Un fármaco antiarrítmico que también afecta los canales de potasio pero tiene un rango más amplio de objetivos.

Ropivacaína: Un anestésico local que afecta los canales de sodio además de los canales de potasio.

Ifenprodil: Un antagonista selectivo del receptor NMDA que también interactúa con los canales de potasio.

Propiedades

IUPAC Name |

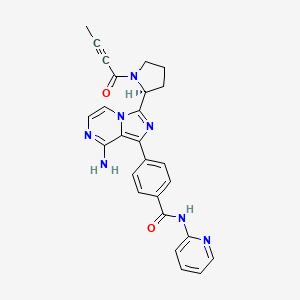

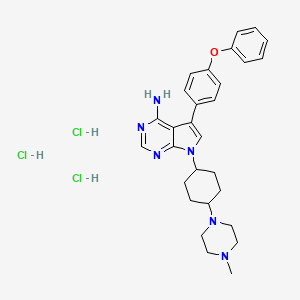

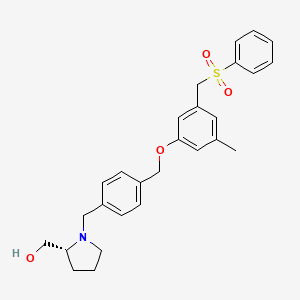

N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24Cl2N2O4S.ClH/c1-23(10-9-14-3-8-18(20)19(21)11-14)12-16(24)13-27-17-6-4-15(5-7-17)22-28(2,25)26;/h3-8,11,16,22,24H,9-10,12-13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOARFPCQOBODS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC(=C(C=C1)Cl)Cl)CC(COC2=CC=C(C=C2)NS(=O)(=O)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25Cl3N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

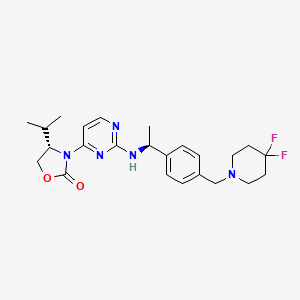

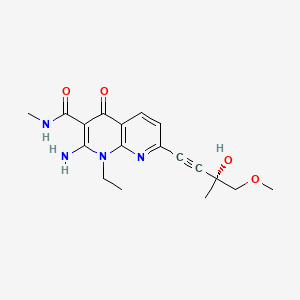

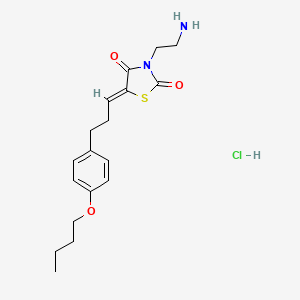

![6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B560131.png)